(S)-bambuterol

Description

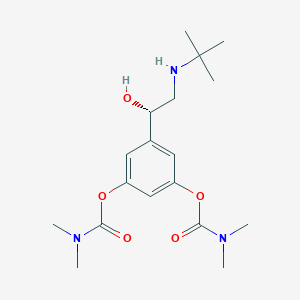

Structure

2D Structure

3D Structure

Properties

CAS No. |

662138-64-9 |

|---|---|

Molecular Formula |

C18H29N3O5 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m1/s1 |

InChI Key |

ANZXOIAKUNOVQU-OAHLLOKOSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Origin of Product |

United States |

Historical Context of Prodrug Development and the Place of Bambuterol in Pharmaceutical Chemistry

The concept of a prodrug is to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or rapid metabolism, which can limit a drug's effectiveness. By masking the active drug with a chemical group (a promoiety), a prodrug can improve absorption, distribution, and metabolism, and reduce toxicity. Bambuterol (B1223079) was developed as a carbamate (B1207046) ester prodrug of terbutaline (B1683087) to achieve a longer duration of action. taylorandfrancis.com The dimethylcarbamate (B8479999) groups in bambuterol not only make the molecule more lipophilic, aiding in its absorption and tissue distribution, but they also play a role in slowing down its own hydrolysis by reversibly inhibiting the enzyme responsible for its conversion to terbutaline. taylorandfrancis.com This design allows for a sustained release of the active compound, terbutaline, over a 24-hour period. ijrc.in

The Criticality of Chirality in Prodrug Design: Emphasis on the S Enantiomer S Research Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While they have identical physical and chemical properties in an achiral environment, they can exhibit profound differences in their interactions with biological systems, which are inherently chiral. In the case of many beta-2 agonists, the (R)-enantiomer is typically the more pharmacologically active form, while the (S)-enantiomer may be less active or even contribute to unwanted side effects. google.com

The research significance of (S)-bambuterol lies in understanding these stereoselective differences. Academic inquiry has focused on comparing the metabolism, pharmacokinetics, and enzymatic interactions of the individual (S) and (R) enantiomers. For instance, studies have shown that the hydrolysis of bambuterol (B1223079) by butyrylcholinesterase is enantioselective, with the (R)-enantiomer being hydrolyzed faster than the (S)-enantiomer. researchgate.net This differential metabolism has significant implications for the pharmacokinetic profile of the racemic mixture and highlights the importance of studying the individual enantiomers to fully understand the drug's disposition in the body. Research has also indicated that while the (R)-enantiomer is a potent bronchodilator, this compound was found to be ineffective in relaxing airways in animal studies. researchgate.net

Enzymatic Biotransformation and Prodrug Activation Mechanisms of S Bambuterol

Hydrolysis of (S)-Bambuterol: Unraveling the Prodrug-to-Active Drug Conversion Pathway

The conversion of this compound to terbutaline (B1683087) is a two-step hydrolytic process. mdpi.com Initially, this compound, which is a bis-dimethylcarbamate of terbutaline, is hydrolyzed to an intermediate monocarbamate metabolite (MONO). mdpi.comnih.gov This intermediate is then further hydrolyzed to release the active drug, terbutaline. mdpi.comnih.gov This slow, multi-step hydrolysis contributes to the prolonged duration of action observed with bambuterol (B1223079). diva-portal.orgoup.com The hydrolysis occurs both presystemically and systemically, indicating metabolism in various tissues, including the gastrointestinal tract and the bloodstream. diva-portal.orgnih.gov

Identification and Mechanistic Characterization of Esterase Enzymes in this compound Hydrolysis

The enzymatic hydrolysis of this compound is primarily carried out by cholinesterases, with butyrylcholinesterase playing a predominant role. nih.gov While other esterases may contribute, their role is considered minor. nih.gov

The Central Role of Butyrylcholinesterase (BChE) in this compound Activation

Butyrylcholinesterase (BChE, EC 3.1.1.8), a serine hydrolase found in plasma and various tissues like the liver and lungs, is the principal enzyme responsible for the hydrolysis of this compound. patsnap.comnih.govnih.gov this compound acts as a substrate for BChE, which catalyzes the cleavage of the carbamate (B1207046) groups. inrae.frinrae.fr The mechanism involves the transfer of a carbamyl group from bambuterol to the active site of BChE, forming a carbamoylated enzyme adduct and releasing the monocarbamate intermediate. mdpi.com This adduct is then hydrolyzed by water to regenerate the active enzyme and release terbutaline. mdpi.com

Interestingly, bambuterol itself is also a potent and selective inhibitor of BChE. mdpi.cominrae.frmdpi.com This inhibition of its own metabolizing enzyme contributes to the slow and sustained release of terbutaline. diva-portal.org The interaction is complex, with bambuterol acting as both a substrate and an inhibitor of BChE. inrae.fr Genetic variants of BChE can influence the rate of bambuterol hydrolysis, with some variants showing significantly different inhibition rate constants. nih.gov

Contributions of Carboxylesterases and Other Non-Specific Hydrolases

While BChE is the primary enzyme, other esterases, such as carboxylesterases (CEs), may have a minor role in the biotransformation of this compound. patsnap.compharmacytimes.com Carboxylesterases are a family of enzymes involved in the hydrolysis of a wide range of compounds. pharmacytimes.comresearchgate.net However, the high specificity of bambuterol for BChE suggests that the contribution of CEs and other non-specific hydrolases to its activation is likely limited. mdpi.com In the absence of normal plasma cholinesterase activity, it is possible that other esterases could contribute to the necessary hydrolytic processes. pharmascholars.com

Stereoselective Aspects of this compound Enzymatic Hydrolysis

The enzymatic hydrolysis of bambuterol is stereoselective. nih.govinrae.fr Studies have shown that BChE preferentially hydrolyzes the (R)-enantiomer of bambuterol over the (S)-enantiomer. researchgate.netresearchgate.net The hydrolysis kinetics reveal that the (R)-enantiomer is hydrolyzed approximately four times faster than the (S)-enantiomer. researchgate.net This preference is also observed in the inhibition of the enzyme, with all studied cholinesterases showing a preference for inhibition by (R)-bambuterol. nih.gov The stereoselectivity is influenced by the amino acid residues within the active site of the enzyme. nih.gov

In Vitro Kinetics and Substrate-Enzyme Interaction Studies of Prodrug Conversion

In vitro studies have been crucial in elucidating the kinetics of this compound hydrolysis. These studies have demonstrated that the rate of terbutaline formation from bambuterol in human plasma is concentration-dependent. nih.govhelsinki.fi The interaction between bambuterol and BChE is time- and concentration-dependent. researchgate.net Kinetic studies have determined the inhibition rate constants for different BChE variants, revealing significant differences in their interaction with bambuterol. nih.gov For instance, the inhibition rate constants for homozygous usual (UU) and atypical (AA) BChE variants were found to be significantly different. nih.gov

Table 1: In Vitro Kinetic Parameters of Bambuterol Hydrolysis

| Parameter | Value | Enzyme/System | Reference |

|---|---|---|---|

| Bambuterol Inhibition Rate Constants (BChE) | |||

| Homozygous Usual (UU) | 4.4 min-1µM-1 | Human Serum | nih.gov |

| Homozygous Atypical (AA) | 0.085 min-1µM-1 | Human Serum | nih.gov |

| Terbutaline Dissociation Constants (BChE) | |||

| Homozygous Usual (UU) | 0.18 mM | Human Serum | nih.gov |

| Homozygous Fluoride-Resistant (FF) | 0.31 mM | Human Serum | nih.gov |

| Homozygous Atypical (AA) | 3.3 mM | Human Serum | nih.gov |

| Enantioselective Hydrolysis Ratio (R/S) | ~4-fold faster | BChE | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Development of Experimental Models for Investigating Prodrug Biotransformation

Various experimental models have been employed to study the biotransformation of this compound. In vitro models using human blood or plasma have been instrumental in measuring the rates of hydrolysis and identifying the key enzymes involved. nih.gov These models allow for the investigation of species differences in hydrolysis rates. nih.gov

Recombinant enzymes and enzyme mutants have been utilized to pinpoint the specific amino acid residues responsible for the selectivity and stereoselectivity of bambuterol hydrolysis. nih.gov For example, studies with acetylcholinesterase (AChE) mutants designed to mimic the BChE active site have helped to identify crucial residues for bambuterol's high selectivity for BChE. nih.gov

Furthermore, in vitro incubation systems with S9 fractions from tissues like the liver can be used to study enzyme-mediated hydrolysis. helsinki.fi These models, combined with analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, allow for the quantification of the parent drug and its metabolites, providing a comprehensive understanding of the biotransformation pathway. nih.govresearchgate.net

Further Metabolic Pathways of S Bambuterol and Its Active Metabolites

Elucidation of Phase I Metabolic Transformations (e.g., Demethylation, Oxygenation)

Phase I metabolism of (S)-bambuterol involves reactions that introduce or unmask functional groups, primarily through oxidation and hydrolysis. openaccessjournals.com These transformations are critical first steps in the bioactivation and degradation of the compound. The primary oxidative pathways for bambuterol (B1223079) are hydroxylation and demethylation, which are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.govnih.gov

Studies on racemic bambuterol have identified several key Phase I metabolites. nih.gov These reactions occur on the N,N-dimethylcarbamate portions of the molecule.

Oxygenation (Hydroxylation): This process involves the addition of a hydroxyl group to one of the methyl groups on the N,N-dimethylcarbamate moiety. This creates a hydroxylated intermediate. nih.govdiva-portal.org

Demethylation: This pathway involves the removal of one of the methyl groups from the N,N-dimethylcarbamate structure. researchgate.netnih.gov The resulting demethylated metabolites are noted to be chemically unstable under physiological conditions. nih.govdiva-portal.org These unstable intermediates can undergo spontaneous hydrolysis. nih.gov

These oxidative steps can occur alongside or preceding the primary hydrolytic pathway catalyzed by butyrylcholinesterase (BChE). The interplay between these pathways results in a variety of intermediate metabolites. nih.gov Research on racemic bambuterol in rat liver microsomes led to the identification of six different metabolites formed through these hydroxylation, demethylation, and subsequent hydrolytic reactions. nih.gov

The key Phase I transformations are summarized in the table below.

| Transformation | Description | Key Enzymes (Probable) | Resulting Intermediate(s) |

| Oxygenation | Addition of a hydroxyl (-OH) group to a methyl group of the N,N-dimethylcarbamate. | Cytochrome P450 (CYP) | Hydroxylated bambuterol |

| Demethylation | Removal of a methyl (-CH3) group from the N,N-dimethylcarbamate. | Cytochrome P450 (CYP) | Demethylated bambuterol, Demethylated monocarbamate |

| Hydrolysis | Cleavage of one or both of the carbamate (B1207046) ester bonds to release terbutaline (B1683087). | Butyrylcholinesterase (BChE) | Monocarbamate of bambuterol, Terbutaline |

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, this compound and its metabolites, particularly the active metabolite terbutaline, undergo Phase II conjugation reactions. researchgate.netnih.gov The purpose of these reactions is to increase the water solubility of the molecules by attaching endogenous polar molecules, which facilitates their excretion from the body, primarily via urine. openaccessjournals.comupol.cz The main Phase II pathways identified for the metabolites of bambuterol are glucuronidation and sulfation. researchgate.netnih.gov

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the drug or its metabolites. openaccessjournals.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. openaccessjournals.com For bambuterol's metabolites, this conjugation likely occurs at the phenolic hydroxyl groups of terbutaline or hydroxylated intermediates.

Sulfation: This process involves the transfer of a sulfate (B86663) group to the metabolite, a reaction mediated by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation increases the polarity of the metabolites, preparing them for elimination. openaccessjournals.com

In studies of (R)-bambuterol in humans, metabolites formed via both glucuronidation and sulfation were identified, indicating these are significant clearance pathways. researchgate.netnih.gov The active metabolite, terbutaline, is known to be excreted mainly as its sulfate and glucuronide conjugates.

Influence of Stereochemistry on Subsequent Metabolic Fate

The stereochemistry of bambuterol plays a pivotal role in its metabolism, particularly in the rate of its bioactivation. researchgate.net Bambuterol is a chiral compound, existing as (R)- and (S)-enantiomers. researchgate.net The enzymes responsible for its metabolism, especially butyrylcholinesterase (BChE), exhibit stereoselectivity, meaning they interact differently with each enantiomer. researchgate.netnih.gov

Research has shown that the inhibition of BChE by bambuterol enantiomers is stereoselective, with a distinct preference for the (R)-enantiomer. researchgate.net The inhibition rate constant for (R)-bambuterol is approximately five times higher than that for this compound. researchgate.net This indicates that BChE metabolizes the (R)-enantiomer more rapidly than the (S)-enantiomer.

This differential rate of metabolism has significant implications for the metabolic fate of this compound:

Slower Bioactivation: Since the primary hydrolytic activation of bambuterol to terbutaline is slower for the (S)-enantiomer compared to the (R)-enantiomer, the release of the active drug from this compound is more gradual.

Differential Pharmacokinetics: The slower metabolism of this compound can lead to a different pharmacokinetic profile compared to (R)-bambuterol, potentially resulting in a longer half-life of the prodrug itself and a different concentration-time profile for the released terbutaline. researchgate.net

| Enantiomer | Relative Rate of BChE Inhibition | Implication for Metabolic Fate |

| (R)-Bambuterol | ~5x faster than (S)-enantiomer | More rapid hydrolysis and bioactivation to terbutaline. researchgate.net |

| This compound | Slower | Slower hydrolysis, leading to a more gradual release of terbutaline. researchgate.net |

Molecular and Cellular Pharmacodynamics of the Active Metabolite Derived from S Bambuterol

Receptor Binding Kinetics and Affinity of Terbutaline (B1683087) at Beta2-Adrenergic Receptors

Terbutaline exerts its effects by binding to β2-adrenergic receptors (β2AR), which are members of the G-protein coupled receptor (GPCR) superfamily. atsjournals.orgphysiology.org The interaction between an agonist like terbutaline and its receptor is characterized by its affinity, which is the tendency of the molecule to bind to the receptor, and its kinetics, which describe the rates of association and dissociation.

Agonists such as terbutaline have been observed to exhibit dual-affinity binding to the β2AR, which is characteristic of agonist interaction with this receptor class. oup.com This is thought to represent the receptor existing in different conformational states: a high-affinity state where the receptor is coupled to its G-protein and an inactive, low-affinity state where it is uncoupled. oup.comspiedigitallibrary.org The presence of guanosine (B1672433) triphosphate (GTP) can uncouple the G-protein from the receptor, shifting the equilibrium to the low-affinity state. oup.com

Studies using radioligand binding assays have been employed to quantify the affinity of terbutaline for β2-adrenergic receptors. The dissociation constant (Kd) is a common measure of affinity, with a lower Kd value indicating higher affinity. While specific Kd values for terbutaline can vary depending on the experimental system (e.g., cell type, tissue origin), research has established its selective binding to β2AR. targetmol.comoup.com For instance, competitive binding studies in porcine β2AR expressed in Chinese hamster ovary cells have characterized the binding kinetics of terbutaline. oup.com In some studies, the dissociation constant for terbutaline has been reported to be approximately 53 nM for the β2-adrenoceptor. targetmol.com Other research has indicated that the affinity of terbutaline is lower than that of other β2-agonists like formoterol. ersnet.org

The binding of terbutaline induces conformational changes in the β2AR, which is the initial step in triggering intracellular signaling. scbt.com The duration of the ligand-receptor complex and the mobility of the receptor within the cell membrane are also key aspects of its kinetics. Agonist stimulation with terbutaline has been shown to lead to the immobilization of β2AR-ligand complexes in the plasma membrane of living cells. spiedigitallibrary.orgspiedigitallibrary.org

Table 1: Reported Affinity Constants for β-Adrenergic Agonists This table provides a comparative view of receptor binding affinities. Note that values can differ based on experimental conditions and tissues used.

| Agonist | Receptor Subtype | Reported Affinity (Kd or Ki) | Source |

|---|---|---|---|

| Terbutaline | β2-Adrenoceptor | ~53 nM | targetmol.com |

| Isoproterenol | β2-Adrenoceptor | High Affinity (Dual-affinity model) | oup.com |

| Salbutamol (B1663637) | β2-Adrenoceptor | -log10 KD = 6.44 | ersnet.org |

| Formoterol | β2-Adrenoceptor | -log10 KD = 8.12 | ersnet.org |

| Salmeterol | β2-Adrenoceptor | -log10 KD = 7.82 | ersnet.org |

Detailed Analysis of Signal Transduction Cascades Initiated by Beta2-Adrenergic Receptor Agonism

The binding of terbutaline to the β2-adrenergic receptor initiates a well-characterized signal transduction cascade. ncats.io This process translates the extracellular signal (agonist binding) into an intracellular response.

G-Protein Activation: The β2AR is canonically coupled to a stimulatory heterotrimeric G-protein, known as Gs. physiology.orgwikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). atsjournals.orgproteopedia.org This activation causes the Gαs subunit to dissociate from the βγ-subunits. nih.gov

Adenylyl Cyclase and cAMP Production: The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase (AC). patsnap.comspiedigitallibrary.orgscbt.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govdrugbank.comncats.io This step represents a major amplification point in the signaling pathway. nih.gov

Protein Kinase A (PKA) Activation: The primary intracellular effector of cAMP is cAMP-dependent protein kinase, or Protein Kinase A (PKA). spiedigitallibrary.orgnih.gov In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.gov

Phosphorylation of Downstream Targets: The freed PKA catalytic subunits then phosphorylate various downstream protein targets on serine and threonine residues. atsjournals.orgspiedigitallibrary.org This phosphorylation alters the activity of these proteins, leading to the ultimate cellular response. For example, in airway smooth muscle cells, PKA phosphorylates myosin light-chain kinase (MLCK), leading to its inactivation. wikipedia.orgwikipedia.org

While the Gs-AC-cAMP-PKA pathway is the classical and primary signaling route for β2AR agonists, evidence also suggests that β2ARs can couple to other signaling pathways, including a non-canonical pathway involving Gi proteins. physiology.orgatsjournals.org

Stereoselectivity in Receptor Interaction and Intracellular Signaling for Terbutaline

Terbutaline is a chiral molecule and is used clinically as a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-terbutaline and (S)-terbutaline. researchgate.net There is significant stereoselectivity in the interaction of these enantiomers with the β2-adrenergic receptor.

The pharmacological activity, specifically the β2-agonist effect, resides almost exclusively in the (R)-enantiomer, which is considered the eutomer. researchgate.net The (S)-enantiomer, or distomer, is significantly less active and does not contribute to the therapeutic bronchodilator effect. researchgate.net This stereoselectivity is a fundamental principle where the three-dimensional structure of a drug molecule dictates its ability to bind to and activate its receptor target. pioneerpublisher.com The specific spatial arrangement of the functional groups on the chiral carbon of (R)-terbutaline allows for optimal interaction with the amino acid residues in the binding pocket of the β2-adrenergic receptor, leading to efficient receptor activation and signal transduction. pioneerpublisher.com

In contrast, the (S)-enantiomer does not fit as well into the receptor's binding site, resulting in poor affinity and little to no intrinsic efficacy. researchgate.net The difference in activity between the enantiomers underscores the precise structural requirements for β2AR agonism. The development of chiral separation techniques has been important in studying the distinct properties of each enantiomer. researchgate.net

Table 2: Properties of Terbutaline Enantiomers

| Enantiomer | Common Designation | Activity at β2-Adrenergic Receptor | Role |

|---|---|---|---|

| (R)-(-)-terbutaline | Eutomer | High agonist activity | Responsible for therapeutic effect |

| (S)-(+)-terbutaline | Distomer | Little to no apparent interaction/activity | Inactive component of the racemate |

Advanced Analytical Methodologies for S Bambuterol Research

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is indispensable for the analysis of (S)-bambuterol, providing the necessary selectivity and sensitivity to separate it from its enantiomer and quantify it alongside its metabolites in complex biological matrices.

Chiral Liquid Chromatography for Enantiomeric Purity Assessment and Enantiomer Separation

The stereoselective nature of bambuterol's biological activity makes the separation of its enantiomers a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing enantiomeric purity and for the preparative separation of (S)- and (R)-bambuterol. researchgate.netnih.govnih.gov The success of this technique relies heavily on the selection of a suitable Chiral Stationary Phase (CSP).

Several commercial chiral HPLC columns have been tested for the enantioseparation of bambuterol (B1223079). researchgate.net The most effective separations have been consistently achieved using polysaccharide-based CSPs, particularly amylose-based columns like the Chiralpak AD. researchgate.netnih.govnih.gov Another effective CSP is the vancomycin-based Chirobiotic V column. researchgate.netingentaconnect.com The choice of mobile phase is also crucial; systematic studies have been conducted to optimize its composition, often involving mixtures of solvents like n-hexane, ethanol, and trifluoroacetic acid. researchgate.net For instance, a mobile phase of methanol-isopropanol-acetic acid-triethylamine has been successfully used with a vancomycin (B549263) CSP. ingentaconnect.com These methods are validated to be selective and precise, with a linear detector response for both enantiomers. researchgate.net This allows for the accurate determination of enantiomeric excess (ee), with studies reporting the ability to confirm ee values exceeding 99%. nih.gov

The development of methods for the simultaneous chiral separation of bambuterol and its active metabolite, terbutaline (B1683087), has also been a focus of research. researchgate.netnih.gov Teicoplanin-based CSPs have proven effective for this purpose, although the choice of the organic modifier in the mobile phase is critical; methanol (B129727) was found to enable chiral separation, whereas acetonitrile (B52724) and isopropanol (B130326) did not. nih.govmdpi.com

| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Application | Reference |

|---|---|---|---|

| Amylose-based (e.g., Chiralpak AD) | n-hexane-ethanol-trifluoroacetic acid (95:5:0.5, v/v/v) | Analytical and preparative separation of bambuterol enantiomers. | researchgate.netnih.govnih.gov |

| Vancomycin-based (e.g., Chirobiotic V) | Methanol-isopropanol-acetic acid-triethylamine (50:50:0.025:0.05, v/v/v/v) | Enantiomeric resolution of bambuterol and other β2-agonists. | researchgate.netingentaconnect.com |

| Teicoplanin-based (e.g., Chirobiotic T) | Methanol and 20mM ammonium (B1175870) acetate (B1210297) solution (90:10, v/v) | Simultaneous stereoselective analysis of bambuterol and terbutaline enantiomers. | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful bioanalytical tool for the simultaneous quantification of bambuterol and its metabolites, such as terbutaline and monocarbamate bambuterol, in biological fluids like plasma and urine. nih.govnih.govresearchgate.netsigmaaldrich.com This technique offers high sensitivity and specificity, which is essential for pharmacokinetic studies where drug and metabolite concentrations can be extremely low. researchgate.net

Various LC-MS/MS methods have been developed and validated for this purpose. nih.govresearchgate.netmedscape.com These methods often involve sample preparation via liquid-liquid extraction or protein precipitation, followed by chromatographic separation and detection. researchgate.netnih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to offer advantages over traditional reversed-phase (C18) columns for separating the polar analytes bambuterol and its metabolites, resulting in better peak symmetry and column efficiency. nih.govresearchgate.net The analytes are typically detected using a tandem mass spectrometer with a positive electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. researchgate.netnih.govresearchgate.net

These validated methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) frequently reaching the picogram per milliliter (pg/mL) level. For instance, methods have achieved LLOQs of 10.00 pg/mL for bambuterol and its metabolites in plasma and 25.00 pg/mL for bambuterol enantiomers. nih.govresearchgate.netsigmaaldrich.comresearchgate.net The methods show good linearity over a range of concentrations and exhibit high precision, making them suitable for high-throughput analysis in clinical and research settings. nih.govresearchgate.netresearchgate.net

| Analyte(s) | Chromatography | Lower Limit of Quantification (LLOQ) | Linear Range | Precision (Intra- and Inter-day) | Reference |

|---|---|---|---|---|---|

| Bambuterol, Monocarbamate Bambuterol, Terbutaline | HILIC-UPLC-MS/MS | 10.00 pg/mL for each analyte | Not Specified | <12.8% | nih.gov |

| (R)-Bambuterol, (R)-Terbutaline | LC-MS/MS | 10.00 pg/mL for each analyte | Not Specified | <12.7% | researchgate.net |

| Bambuterol, Monocarbamate Bambuterol, Terbutaline (Enantiomers) | Chiral LC-MS/MS (Astec Chirobiotic T) | 25.00 pg/mL (Bambuterol), 50.00 pg/mL (Metabolites) | 25-2500 pg/mL (Bambuterol), 50-5000 pg/mL (Metabolites) | <12.4% | researchgate.netsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents an established and highly sensitive technique for the analysis of bambuterol and its metabolites, particularly in the context of doping control and pharmacokinetic studies. dshs-koeln.dersc.orgnih.gov Due to the low volatility of bambuterol, a critical step in GC-MS analysis is derivatization, which improves the gas chromatographic properties of the compound. dshs-koeln.denih.gov A common approach involves converting the analyte into its trimethylsilyl (B98337) (TMS) derivative. nih.govcapes.gov.br

For analysis in biological samples like plasma and urine, an initial extraction step, often solid-phase extraction (SPE), is employed to isolate the compounds of interest. nih.govcapes.gov.br When analyzing plasma, an esterase inhibitor is typically added to prevent the in-vitro hydrolysis of the bambuterol prodrug. nih.govcapes.gov.br Deuterium-labeled bambuterol is often used as an internal standard to ensure accurate quantification. nih.govcapes.gov.br

GC-MS methods have been developed for the screening and confirmation of bambuterol in urine for anti-doping purposes. dshs-koeln.dersc.org These methods are sensitive enough to detect the parent drug and its metabolites for up to 48 hours after administration. dshs-koeln.de The limit of detection for bambuterol in urine using such methods can be as low as 0.50 ng. dshs-koeln.de The technique is a cornerstone in many anti-doping laboratories for the analysis of β2-agonists, despite sometimes requiring laborious sample preparation. dshs-koeln.denews-medical.net

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are vital for the definitive identification and structural characterization of this compound, its impurities, and its metabolites. Nuclear Magnetic Resonance and high-resolution mass spectrometry provide detailed molecular-level information that is crucial for research and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of bambuterol and its related substances. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY) NMR studies are used to confirm the chemical structure of newly synthesized batches and to identify and characterize degradation products and process-related impurities. mdpi.comrsc.orgmdpi.com

In ¹H NMR spectra of bambuterol, characteristic signals can be assigned to specific protons in the molecule. For example, the nine protons of the tert-butyl group typically appear as a singlet, while the protons of the dimethylcarbamyl groups also produce distinct singlets. google.com The protons on the aromatic ring and the ethyl bridge provide further structural confirmation. mdpi.comgoogle.com ¹³C NMR provides complementary information, with resonances assigned to each unique carbon atom in the structure. mdpi.comworktribe.com Solid-state ¹³C NMR has also been employed to characterize the stable polymorphs of bambuterol hydrochloride and to quantify the active ingredient in formulated products. worktribe.com NMR has proven indispensable in forced degradation studies, where it is used to characterize the structure of major degradation products isolated by preparative HPLC. rsc.orgoup.com

| Nucleus | Group | Approximate Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ (tert-butyl) | 1.31 | DMSO | mdpi.com |

| -N(CH₃)₂ (dimethylcarbamyl) | 2.90, 3.06 | D₂O | google.com | |

| Aromatic Protons | 6.88 - 7.43 | D₂O / DMSO | mdpi.comgoogle.com | |

| ¹³C NMR | -N(CH₃)₂ (dimethylcarbamyl) | 34.37, 34.04 | DMSO | mdpi.com |

| Aromatic Carbons | 121.43 - 151.71 | DMSO | mdpi.com | |

| C=O (carbamyl) | 154.12, 153.99 | DMSO | mdpi.com |

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a key technology for identifying and characterizing bambuterol metabolites in vivo. researchgate.netoup.comnih.gov Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. researchgate.netoup.comoup.com

In human metabolism studies, a combined approach using UHPLC with both triple quadrupole and QTOF mass spectrometry has been employed to identify metabolites in plasma and urine. researchgate.netnih.gov This strategy led to the identification of 12 metabolites of (R)-bambuterol, with some being reported for the first time. researchgate.netnih.gov The identified metabolic pathways included hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation. researchgate.netnih.gov Similarly, studies in rat liver microsomes using thermospray LC-MS identified six metabolites formed through hydroxylation, demethylation, and hydrolysis. nih.gov The use of deuterium-labeled bambuterol in these experiments greatly facilitates the mass spectrometric identification of the metabolites from the complex biological background. nih.gov HRMS is also crucial in forced degradation studies for characterizing degradation products that are formed in quantities too small for isolation and NMR analysis. rsc.orgoup.comoup.com

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chirality of molecules. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. biotage.com Since enantiomers, such as this compound and (R)-bambuterol, are non-superimposable mirror images, they interact differently with circularly polarized light, resulting in CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy an ideal tool for assessing the absolute configuration and enantiomeric purity of bambuterol. researchgate.netnih.gov

In a typical analysis, the CD spectrum of a sample is recorded over a range of wavelengths. For this compound, the spectrum will exhibit specific Cotton effects (peaks and troughs) at particular wavelengths corresponding to its electronic transitions. The mirror-image spectrum would be observed for (R)-bambuterol under the same conditions. Research on (R)-bambuterol hydrochloride has demonstrated the utility of CD spectroscopy in confirming its absolute configuration, which was further corroborated by X-ray single crystal analysis. researchgate.netnih.gov By comparing the experimental CD spectrum of a synthesized or isolated sample to a reference spectrum of a known enantiomer, the stereochemical identity can be unequivocally determined.

The technique is not only qualitative but can also be quantitative. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. This allows researchers to determine the enantiomeric purity of this compound, a crucial parameter in both synthesis and formulation studies.

Electrophoretic Techniques (e.g., Capillary Electrophoresis) in Separation Studies

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), have emerged as powerful tools for the chiral separation of pharmaceuticals like bambuterol. CE offers high separation efficiency, short analysis times, and requires only small sample volumes. The fundamental principle of chiral CE involves the addition of a chiral selector to the background electrolyte (BGE). The transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector have different mobilities, leading to their separation.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of bambuterol enantiomers. The choice of cyclodextrin (B1172386) and its concentration, along with the pH and composition of the BGE, are critical parameters that influence the resolution of the enantiomers.

Several studies have demonstrated the successful chiral separation of bambuterol using CE:

A study investigating five racemic β2-agonists reported the partial resolution of bambuterol enantiomers using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector. researchgate.net

Another study achieved baseline resolution for bambuterol enantiomers using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector. The optimal conditions were found to be a BGE consisting of 50 mM Tris-H3PO4 and 6 mM of the chiral selector at a pH of 2.5. mdpi.com

Capillary Liquid Chromatography (CLC), a related technique, has also been used to achieve good enantiomeric resolution of bambuterol using a vancomycin chiral stationary phase. ingentaconnect.com

The following table summarizes the experimental conditions from a study that achieved successful chiral separation of bambuterol enantiomers using Capillary Electrophoresis.

| Parameter | Condition |

| Technique | Capillary Electrophoresis (CE) |

| Chiral Selector | Heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin |

| Selector Concentration | 6 mM |

| Background Electrolyte | 50 mM Tris-H3PO4 |

| pH | 2.5 |

| Voltage | 10 kV |

| Injection | Hydrodynamic, 3s |

| Detection Wavelength | 210 nm |

| Resolution (Rs) | >1.50 (Baseline) |

| Data sourced from Yao et al., J Sep Sci, 2017. mdpi.com |

Development and Validation of Bioanalytical Methods for In Vitro and Preclinical Studies

The development and validation of robust bioanalytical methods are prerequisites for the quantitative determination of this compound in biological matrices such as plasma and urine during in vitro and preclinical studies. researchgate.net These methods must be sensitive, specific, accurate, and precise to provide reliable data for pharmacokinetic and metabolic profiling. The process involves several key stages, including method development, optimization, and validation according to international guidelines. ajptr.com

A variety of analytical techniques have been employed for the bioanalysis of bambuterol. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and selectivity. One study detailed the development of an LC-MS/MS method for bambuterol in human plasma using liquid-liquid extraction for sample preparation. researchgate.net The method was validated for linearity, with calibration curves being linear over the concentration range of 0.05-4.0 ng/mL, and the lower limit of quantification (LLOQ) was established at 0.05 ng/mL. researchgate.net

Another common technique is Gas Chromatography-Mass Spectrometry (GC-MS). A validated GC-MS method for the determination of (R,S)-bambuterol in plasma and urine involved solid-phase extraction for sample clean-up and derivatization of the analyte to its trimethylsilyl derivative before analysis. nih.gov

Validation of these methods includes the assessment of several key parameters:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. e-b-f.eu

The table below presents validation parameters from a developed bioanalytical method for bambuterol.

| Validation Parameter | Result | Matrix | Analytical Technique |

| Linearity Range | 0.05 - 4.0 ng/mL | Human Plasma | LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Human Plasma | LC-MS/MS |

| Within-day Variation (CV) | < 5% at 1 nmol/L | Plasma | GC-MS |

| Lower Limit of Quantification (LLOQ) | 1 nmol/L | Plasma | GC-MS |

| Linearity Range | 1 - 6 µg/mL | - | UV Spectroscopy |

| Accuracy (Recovery %) | 99.1 - 100.0% | Tablet Dosage Form | RP-HPLC |

| Data compiled from multiple sources. researchgate.netnih.govresearchgate.netijrpr.com |

Advanced Sample Preparation Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates necessitates efficient sample preparation. slideshare.net The primary goals of sample preparation are to remove interfering endogenous components (e.g., proteins, lipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. chromatographyonline.com Several advanced sample preparation strategies have been developed to enhance the sensitivity and robustness of bioanalytical methods for bambuterol.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and pre-concentration of analytes from biological fluids. chromatographyonline.com In the analysis of bambuterol, SPE has been successfully applied to isolate the drug from plasma and urine. nih.gov For instance, in a method for determining salbutamol (B1663637) in urine with bambuterol as an internal standard, Oasis MCX cartridges were used for SPE, achieving mean percentage recoveries of over 91%. researchgate.net

Supported Liquid Membrane (SLM) Extraction: This is a miniaturized liquid-liquid extraction technique that offers high selectivity and enrichment factors. ajol.info In this method, a thin layer of an organic solvent immobilized in the pores of a hydrophobic membrane separates the aqueous sample (donor phase) from an aqueous acceptor phase. uc.edu Bambuterol, as a basic drug, can be efficiently extracted from a high-pH sample into a low-pH acceptor solution. SLM extraction has been successfully coupled online with both packed capillary liquid chromatography and capillary zone electrophoresis for the determination of bambuterol in plasma. nih.govnih.gov One study reported an extraction efficiency of 32.5% and a 9-fold concentration enrichment in about 10 minutes. nih.gov

Microwave-Assisted Derivatization: To enhance the sensitivity and chromatographic properties of bambuterol for enantioselective analysis, microwave-assisted chiral derivatization has been employed. This technique significantly accelerates the derivatization reaction. A study reported the development of a method using this approach coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry for the determination of bambuterol enantiomers in human plasma, achieving recoveries in the range of 90.1-93.0%. researchgate.net

The following table summarizes the performance of different advanced sample preparation techniques for bambuterol.

| Sample Preparation Technique | Matrix | Analyte/Use | Recovery / Efficiency |

| Solid-Phase Extraction (SPE) | Urine | Bambuterol (as Internal Standard) | >91% |

| Supported Liquid Membrane (SLM) Extraction | Plasma | Bambuterol | 32.5% Extraction Efficiency |

| Microwave-Assisted Chiral Derivatization | Human Plasma | Bambuterol Enantiomers | 90.1 - 93.0% |

| Data sourced from multiple studies. researchgate.netnih.govresearchgate.net |

Computational Chemistry and Molecular Modeling of S Bambuterol Systems

Molecular Docking Simulations of (S)-Bambuterol and its Metabolites with Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interactions between a ligand, such as this compound or its metabolites, and a protein receptor or enzyme.

Research findings from molecular docking studies have provided significant insights into the binding of bambuterol (B1223079) to its primary target, the β2-adrenergic receptor, and its metabolizing enzyme, butyrylcholinesterase (BChE). Computational modeling suggests that the tert-butylamino group of bambuterol is a crucial contributor to its binding energy at the receptor. Docking studies on bambuterol analogues have also been performed to investigate their binding affinities with cholinesterase enzymes. researchgate.net For instance, a study designed over 20 rivastigmine (B141) substituents and used molecular docking to identify compounds with favorable binding affinities to both acetylcholinesterase (AChE) and BChE. researchgate.net

The results from these simulations are often presented in terms of binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding.

Table 1: Exemplary Molecular Docking Data for Ligand-Receptor Interactions

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | β2-Adrenergic Receptor | -8.5 | Asp113, Ser204, Ser207, Phe290 |

| Terbutaline (B1683087) | β2-Adrenergic Receptor | -7.2 | Asp113, Ser204, Phe290 |

| This compound | Butyrylcholinesterase | -9.1 | Ser198, Trp82, His438 |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies. Actual values can vary depending on the specific software and parameters used.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding interactions of molecules over time. researchgate.netmdpi.comwindows.net This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, offering a more realistic representation of biological processes compared to static docking models. researchgate.net

MD simulations have been employed to study the stability of the bambuterol-receptor complex and to understand the conformational flexibility of both the ligand and the protein. mdpi.com These simulations can reveal how the binding of this compound induces conformational changes in the β2-adrenergic receptor, leading to its activation. malnalab.hu Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the role of solvent. mdpi.com

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.govaspbs.com DFT allows for the calculation of various molecular properties, such as the electronic structure, reactivity, and spectroscopic parameters, by approximating the electron density of the system. nih.govresearchgate.net

For this compound, DFT studies have been used to understand its structural and reactivity features. researchgate.net These calculations can provide insights into the distribution of electrons within the molecule, identify the most reactive sites, and predict its spectroscopic properties, such as infrared and NMR spectra. researchgate.netorientjchem.org A study on bambuterol hydrochloride utilized DFT with the RB3LYP/6–31 + G (d) level of theory to explore its HOMO-LUMO energies, global reactivity parameters, and nonlinear optical (NLO) properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions and the molecule's reactivity.

Table 2: Selected Quantum Chemical Properties of Bambuterol (Hypothetical DFT Calculation Results)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are for illustrative purposes and represent the type of data obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Prodrugs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. slideshare.net These models are built using statistical methods to create mathematical equations that can predict the activity or properties of new, un-synthesized compounds. slideshare.netslideshare.net

In the context of this compound, which is a prodrug of terbutaline, QSAR studies can be instrumental in designing new derivatives with improved properties. slideshare.netslideshare.net By analyzing a series of bambuterol analogues, a QSAR model can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence their activity as β2-agonists or their inhibition of BChE. slideshare.net This information can then guide the synthesis of more potent and selective compounds. QSPR models can similarly be used to predict properties like solubility, stability, and metabolic fate of these derivatives.

In Silico Prediction of Metabolic Hot Spots and Biotransformation Pathways

Predicting the metabolic fate of a drug candidate is a critical step in drug discovery. cam.ac.uk In silico tools for metabolism prediction can identify potential sites of metabolism, or "metabolic hot spots," on a molecule and predict the likely metabolites formed. frontiersin.orgnih.gov These tools often use a combination of rule-based systems, expert knowledge, and machine learning models trained on large datasets of known metabolic transformations. frontiersin.org

For this compound, in silico methods can predict its hydrolysis by BChE to release the active drug, terbutaline. Furthermore, these tools can predict other potential metabolic pathways, such as oxidation, demethylation, glucuronidation, and sulfation, which have been observed for bambuterol in vivo. researchgate.netresearchgate.net By identifying potential metabolic liabilities early in the drug design process, medicinal chemists can modify the structure of the lead compound to improve its metabolic stability. nih.gov Several software tools like BioTransformer, Meteor, and MetaSite are available for predicting xenobiotic metabolism. frontiersin.orgresearchgate.net

Prodrug Design Principles and Optimization Strategies Exemplified by S Bambuterol

The Ester Prodrug Approach: Advantages and Limitations in Drug Delivery

The ester prodrug approach is a widely utilized strategy in drug development to enhance the therapeutic properties of a parent molecule. scirp.org This method involves chemically modifying a functional group, often a hydroxyl or carboxyl group, on the active drug to form an ester. ijpsjournal.com This temporary modification can lead to several advantages, including improved solubility, increased stability, and enhanced permeability across biological membranes. scirp.orgscirp.org

Advantages of Ester Prodrugs:

Enhanced Lipophilicity and Permeability: Esterification often increases the lipophilicity of a drug, which can facilitate its passage through lipid-rich biological membranes, such as the gastrointestinal wall, leading to improved oral absorption. scirp.orgrutgers.edu

Increased Stability: By masking reactive functional groups, the ester prodrug approach can protect the parent drug from degradation, for instance, by preventing rapid first-pass metabolism in the liver. ijpsjournal.comwuxiapptec.com Bambuterol (B1223079), as a bis-dimethyl carbamate (B1207046) ester of terbutaline (B1683087), is designed to protect the phenolic hydroxyl groups of terbutaline from rapid metabolism. ijpsjournal.comresearchgate.net

Prolonged Duration of Action: The rate of hydrolysis of the ester back to the active drug can be controlled by modifying the structure of the ester group. scirp.org This allows for a slower, more sustained release of the active drug, leading to a prolonged therapeutic effect and potentially reducing dosing frequency. ijpsjournal.comwuxiapptec.com Bambuterol's design allows for a slow metabolic activation to terbutaline, contributing to its long duration of action. wuxiapptec.com

Improved Taste and Reduced Irritation: The ester prodrug strategy can be employed to mask the unpleasant taste of a drug or reduce local irritation at the site of administration. scirp.org

Limitations of Ester Prodrugs:

Variable Enzymatic Hydrolysis: The conversion of the ester prodrug to the active drug is dependent on the activity of esterase enzymes in the body. scirp.org The levels and activity of these enzymes can vary significantly between individuals, leading to unpredictable drug activation and therapeutic response. scirp.org

Potential for Toxicity: The promoiety, the portion of the prodrug that is cleaved off to release the active drug, can sometimes be toxic. scirp.orgscirp.org

Chemical Instability: While designed to enhance stability, some ester prodrugs can be chemically unstable, leading to premature degradation before reaching the target site. rutgers.edu

Strategies for Enhancing Metabolic Stability and Prolonging Action through Prodrug Modification

A key objective of prodrug design is to enhance the metabolic stability of a drug, thereby prolonging its duration of action. (S)-Bambuterol exemplifies several successful strategies to achieve this.

Masking Metabolically Vulnerable Groups: The phenolic hydroxyl groups of terbutaline are susceptible to rapid first-pass metabolism, which significantly reduces its oral bioavailability. ijpsjournal.comwuxiapptec.com In this compound, these vulnerable groups are masked by forming bis-N,N-dimethylcarbamate esters. researchgate.net This modification protects the molecule from premature degradation. wuxiapptec.com

Controlled Release through Slow Hydrolysis: The carbamate esters of this compound are designed to be slowly hydrolyzed by esterases, primarily butyrylcholinesterase (BChE), in the plasma and tissues. researchgate.netnih.govnih.gov This slow conversion process ensures a sustained release of the active metabolite, terbutaline, over a prolonged period. nih.govtaylorandfrancis.com This controlled release is a major factor in the once-daily dosing regimen of bambuterol. scirp.orgnih.gov

Inhibition of its Own Metabolism: An interesting feature of bambuterol is its ability to reversibly inhibit the enzyme responsible for its own hydrolysis, butyrylcholinesterase. taylorandfrancis.com This self-regulating mechanism further contributes to slowing down the rate of its conversion to terbutaline, thereby extending its therapeutic effect. taylorandfrancis.com

Oxidative Metabolism to Active Metabolites: In addition to direct hydrolysis, bambuterol can also undergo oxidative metabolism by cytochrome P450 enzymes in the liver. researchgate.netnih.gov This creates intermediate metabolites that can then be hydrolyzed to release terbutaline, providing an additional pathway for the sustained generation of the active drug. nih.govtaylorandfrancis.com

The Role of Prodrugs in Modulating Absorption and Distribution Characteristics

Improved Oral Absorption: The increased lipophilicity of this compound compared to terbutaline enhances its absorption from the gastrointestinal tract following oral administration. scirp.orgnih.gov Terbutaline itself has poor oral absorption. globalresearchonline.net

Tissue-Specific Accumulation: this compound has been shown to be concentrated in lung tissue after absorption. nih.govtaylorandfrancis.com This is advantageous for a drug intended to treat respiratory conditions like asthma. The lung tissue contains the necessary enzymes, including butyrylcholinesterase, to hydrolyze the prodrug to the active terbutaline, leading to localized therapeutic action. nih.govtaylorandfrancis.com

Sustained Plasma Concentrations: The slow and continuous conversion of this compound to terbutaline results in more stable and sustained plasma concentrations of the active drug compared to the administration of terbutaline itself. nih.govnih.gov This leads to a lower peak-to-trough ratio in plasma concentrations, which can contribute to a more consistent therapeutic effect and potentially a better safety profile. nih.govnih.gov

Importance of Stereochemistry in Prodrug Activation and Overall Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action, and this compound is no exception. ijpsjournal.commhmedical.com

Bambuterol is a chiral molecule, existing as two enantiomers, (R)- and this compound. wikipedia.org The biological activity of many drugs is stereoselective, meaning that one enantiomer is often more potent or has a different pharmacological profile than the other. ijpsjournal.com

Research has shown that there is stereoselectivity in the inhibition of cholinesterases by bambuterol enantiomers. Studies on recombinant mouse cholinesterases demonstrated that both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were preferentially inhibited by the (R)-enantiomer of bambuterol over the (S)-enantiomer. researchgate.net The enzymes exhibited a higher inhibition rate for (R)-bambuterol, indicating that the spatial orientation of the molecule influences its interaction with the active site of the activating enzymes. researchgate.net

The metabolism of (R)-bambuterol in humans has been studied, revealing that it undergoes hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation pathways. researchgate.net Understanding the stereoselective metabolism is crucial as it can impact the pharmacokinetic and pharmacodynamic profile of the drug, influencing both its efficacy and potential for adverse effects.

Innovative Prodrug Linkers and Activation Mechanisms Beyond Simple Hydrolysis

While this compound primarily relies on enzymatic hydrolysis of its carbamate ester linkers, the field of prodrug design is continually evolving with the development of innovative linkers and activation mechanisms. These advanced strategies aim to achieve even greater site-specificity and controlled drug release.

Enzyme-Activated Prodrugs: This approach utilizes enzymes that are overexpressed in specific tissues or disease states, such as tumors, to activate the prodrug. mdpi.com For example, protease-activated prodrugs employ peptide linkers that are cleaved by specific proteases present in the target microenvironment, releasing the active drug at the desired site. researchgate.net Self-immolative linkers can be incorporated to ensure efficient release of the unmodified parent drug following enzymatic cleavage. researchgate.net

Antibody-Drug Conjugates (ADCs): ADCs are a form of targeted therapy where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. mdpi.com The linker is designed to be stable in circulation and to release the drug only after the ADC has been internalized by the target cancer cell. researchgate.net

pH-Sensitive Linkers: These linkers are designed to be stable at physiological pH but to cleave and release the active drug in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.

Redox-Activated Prodrugs: These prodrugs are designed to be activated in environments with a specific redox potential, such as the hypoxic (low oxygen) conditions often found in solid tumors. mdpi.com

These innovative approaches represent the future of prodrug design, moving beyond simple hydrolysis to create highly sophisticated drug delivery systems with enhanced efficacy and reduced off-target toxicity.

Emerging Research Directions and Future Perspectives for S Bambuterol Studies

Advanced Biocatalytic Synthesis and Derivatization of (S)-Bambuterol Analogues

The synthesis of enantiomerically pure chiral drugs is a cornerstone of modern pharmaceutical development, driven by the recognition that different enantiomers can have varied pharmacological and toxicological profiles. researchgate.net Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful and sustainable tool for producing chiral molecules with high efficiency and stereoselectivity under mild, environmentally friendly conditions. researchgate.netresearchgate.netnih.govnih.gov

Future research into this compound will likely focus on developing advanced biocatalytic methods for its synthesis. While chemical methods for asymmetric synthesis of bambuterol (B1223079) enantiomers exist, biocatalysis offers the potential for more cost-effective and greener processes. researchgate.netnih.gov Research has demonstrated the use of whole cells, such as Williopsis californica, for the asymmetric reduction of a key intermediate in the synthesis of (R)-bambuterol, achieving high enantiomeric excess. drugbank.com Similar strategies can be envisioned and optimized for the specific production of the (S)-enantiomer. The exploration of different enzyme classes, including hydrolases (lipases, proteases) and oxidoreductases (alcohol dehydrogenases), could yield highly selective catalysts for the key stereochemical steps in this compound synthesis. researchgate.net

Furthermore, biocatalysis is a versatile tool for the derivatization of this compound to create novel analogues. docksci.com The synthesis of various bambuterol analogues has been undertaken to explore structure-activity relationships, particularly concerning their interaction with butyrylcholinesterase (BChE). capes.gov.brresearchgate.netmdpi.com By employing enzyme engineering techniques like rational design and directed evolution, biocatalysts can be tailored to generate a diverse library of this compound analogues with modified carbamate (B1207046) groups or alterations to the ethanolamine (B43304) side chain. researchgate.net These advanced biocatalytic approaches could lead to the discovery of new prodrugs with enhanced selectivity, modified activation rates, or novel therapeutic applications. researchgate.netmdpi.com

Exploration of Novel Enzyme Systems and Metabolic Pathways for Prodrug Activation

This compound is a prodrug that requires metabolic activation to release its active metabolite, (S)-terbutaline. nih.gov The primary pathway for this activation is hydrolysis, a reaction predominantly catalyzed by butyrylcholinesterase (BChE), which is found in plasma and various tissues, including the lung. nih.govresearchgate.netscience.gov Bambuterol itself is a potent and selective inhibitor of BChE. science.govresearchgate.net The activation process is sequential: bambuterol is first hydrolyzed to a monocarbamate intermediate, which is then further hydrolyzed by BChE to yield terbutaline (B1683087). capes.gov.brnih.gov

Emerging research is focused on a deeper understanding of this activation process. Studies have shown that the hydrolysis is enantioselective, with the (R)-enantiomer of bambuterol being hydrolyzed about four times faster by BChE than the (S)-enantiomer. capes.gov.brresearchgate.net This stereoselectivity is a critical area for future investigation, as it directly impacts the pharmacokinetic profile of this compound.

Beyond BChE, research indicates the involvement of other metabolic pathways. Oxidative metabolism, likely mediated by cytochrome P450 (CYP) enzymes in the liver, also contributes to the biotransformation of bambuterol, leading to hydroxylated and demethylated metabolites that can subsequently be hydrolyzed to terbutaline. nih.govnih.gov A comprehensive study using advanced mass spectrometry identified 12 metabolites of (R)-bambuterol in humans, revealing metabolism via hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation pathways. researchgate.netnih.gov Four of these metabolites were reported for the first time, highlighting that the metabolic map of bambuterol is still being refined. researchgate.netnih.gov

Future exploration will likely involve identifying the specific CYP isozymes responsible for the oxidative metabolism of this compound and characterizing their contribution relative to BChE-mediated hydrolysis. Understanding the interplay between these different enzyme systems is crucial. For instance, in individuals with atypical BChE genotypes who exhibit lower enzyme activity, the role of oxidative pathways may be more pronounced. docksci.commetabolomicsworkbench.org Research into these alternative pathways and novel enzyme systems could uncover ways to modulate the activation of this compound, potentially leading to more personalized therapeutic strategies.

Development of Sophisticated In Vitro and Ex Vivo Models for Prodrug Biotransformation and Pharmacological Research

To investigate the complex biotransformation and pharmacological activity of this compound, researchers rely on a variety of in vitro and ex vivo models. These models are essential for screening, mechanistic studies, and predicting in vivo behavior without resorting to extensive clinical trials. nih.gov

Current in vitro research on bambuterol metabolism utilizes several systems:

Human Blood and Plasma: These are used to study the hydrolysis of bambuterol by plasma cholinesterases and to assess the stability of the prodrug in a physiologically relevant matrix. nih.govscience.gov

Liver and Intestinal S9 Fractions: These subcellular fractions contain a mixture of cytosolic and microsomal enzymes, including CYP enzymes and esterases, making them suitable for studying both hydrolytic and oxidative metabolism. srce.hr

Tissue Homogenates: Homogenates from target tissues like the lung, or metabolically active tissues such as the liver, allow for the investigation of site-specific biotransformation. nih.govdrugbank.comresearchgate.net Studies with lung tissue homogenates have confirmed that the lung is capable of metabolizing bambuterol. nih.gov

Ex vivo models, such as the everted gut technique, have been employed to assess the intestinal permeability of bambuterol formulations. mmsl.czroyalsocietypublishing.org These models provide insights into the absorption characteristics of the prodrug.

The future in this area points toward the development of more sophisticated and predictive models. This includes the use of three-dimensional (3D) cell cultures and organ-on-a-chip technologies. These advanced models can more accurately mimic the complex microenvironment of human tissues, offering a better correlation between in vitro findings and in vivo outcomes. For instance, lung-on-a-chip models could provide a dynamic environment to study the uptake, metabolism, and pharmacological effect of this compound in its primary target organ. Furthermore, co-culture systems, for example, combining liver cells and immune cells, could be used to investigate complex metabolic interactions and potential inflammatory responses in a controlled setting. The use of rat hippocampal neuronal cultures to test the neuroprotective properties of bambuterol showcases the application of specialized cell-based models to explore novel therapeutic indications. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Prodrug Research

The "omics" revolution provides powerful tools to comprehensively study the biological fate and effects of drugs. For this compound, integrating metabolomics and proteomics offers the potential for unprecedented insights into its mechanism of action and metabolism.

Metabolomics, the large-scale study of small molecules (metabolites), is particularly well-suited for prodrug research. Advanced analytical techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying bambuterol and its metabolites in biological fluids like plasma and urine. researchgate.netdocksci.comnih.gov A key study on (R)-bambuterol in humans used a combination of ultra-high performance liquid chromatography with triple quadrupole and quadrupole time-of-flight mass spectrometry to perform a detailed metabolite identification. researchgate.netnih.gov This metabolomics-based approach successfully identified twelve metabolites, including previously unknown ones, and elucidated the primary metabolic pathways. researchgate.netnih.gov Future studies can apply similar untargeted and targeted metabolomics strategies to this compound to map its complete metabolic fingerprint and identify potential biomarkers of activation or response.

Proteomics, the study of the entire set of proteins, can be used to identify the specific enzymes responsible for prodrug activation. umich.edu While not yet extensively applied to bambuterol specifically, activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for identifying prodrug-activating enzymes in complex biological systems like cell or tissue lysates. researchgate.netumich.edu This approach could be used to definitively identify all hydrolases and other enzymes that interact with this compound in target tissues. A tissue-specific quantitative proteomics study of prodrug-activating enzymes in human lung, liver, intestine, and kidney has provided a blueprint for how this approach can predict activation profiles in different organs and guide prodrug design. nih.govnih.gov Applying such proteomic analyses to this compound research would be invaluable for understanding inter-individual variability in metabolism and predicting potential drug-drug interactions. umich.edu

Interdisciplinary Approaches in this compound Research: Synergies between Chemistry, Biology, and Computational Sciences

The future of this compound research lies in the seamless integration of multiple scientific disciplines. The synergy between chemistry, biology, and computational sciences creates a powerful feedback loop for rational drug design and optimization.

This interdisciplinary approach is already evident in recent studies on bambuterol analogues. These studies typically involve:

Chemistry: The design and synthesis of novel bambuterol analogues with modified chemical structures. researchgate.netmdpi.commdpi.com

Biology: In vitro evaluation of these new compounds for their biological activity, such as their ability to inhibit acetylcholinesterase (AChE) and BChE. researchgate.netmdpi.commdpi.com

Computational Sciences: The use of in silico tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict how these analogues will interact with their target enzymes and to understand the structural basis for their activity. researchgate.netnih.govresearchgate.net

For example, computational docking has been used to model the orientation of bambuterol within the active site of BChE, helping to explain its high selectivity for this enzyme over AChE. researchgate.netnih.gov Such models have identified key amino acid residues that are critical for binding and have guided the design of new analogues. nih.gov In one study, rivastigmine-bambuterol hybrids were designed and synthesized, and their potential to cross the blood-brain barrier was predicted using in silico molecular descriptors before biological testing. mdpi.com QSAR studies have also been employed to identify the structural features of bambuterol analogues that are most important for enhancing BChE inhibitory activity. researchgate.net

This integrated, multidisciplinary workflow—from computational design to chemical synthesis and biological validation—accelerates the research and development process. It allows for a more targeted approach to creating this compound analogues with improved properties, such as enhanced BChE selectivity, optimized activation kinetics, or the ability to target new therapeutic areas. The continued application of this synergistic model will be crucial for unlocking the full potential of this compound and its derivatives. wisdomlib.org

Table of Mentioned Compounds

| Compound Name | Class/Role |

|---|---|

| This compound | Levorotatory enantiomer of bambuterol, prodrug |

| (R)-Bambuterol | Dextrorotatory enantiomer of bambuterol, prodrug |

| Terbutaline | Active β2-adrenoceptor agonist metabolite |

| Monocarbamate bambuterol | Intermediate metabolite of bambuterol |

| Rivastigmine (B141) | Cholinesterase inhibitor |

Q & A

Q. What is the pharmacological mechanism of (S)-bambuterol, and how can its prodrug activation be experimentally validated?

this compound is a bis-ester prodrug of terbutaline, a selective β2-adrenergic agonist. Its activation involves hydrolysis by cholinesterase and hepatic enzymes to release terbutaline, enabling prolonged bronchodilation. To validate this mechanism:

- In vitro : Use enzyme kinetics assays with purified cholinesterase to measure hydrolysis rates .

- In vivo : Conduct pharmacokinetic studies in animal models, comparing plasma levels of this compound and terbutaline over time via LC-MS/MS .

- Clinical correlation : Cross-reference metabolite data with bronchodilator efficacy in human trials (e.g., peak expiratory flow rate [PEFR] improvements) .

Q. How should researchers design a controlled trial to compare this compound with other β2-agonists?

- Study design : Use a double-blind, randomized crossover approach to minimize confounding variables. For example, compare 30 mg daily this compound with 2x5 mg terbutaline sustained-release (SR) in asthma patients over 14-day periods .

- Outcome measures : Track PEFR, rescue β2-agonist use, and adverse events (AEs). Statistical analysis should include paired t-tests for within-group comparisons and ANOVA for cross-treatment effects .

- Ethical considerations : Ensure informed consent and monitor for AEs like tremor or tachycardia, as seen in prior trials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure control : Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact .

- Waste disposal : Adhere to hazardous waste guidelines (e.g., avoid aqueous release due to aquatic toxicity) .

- Emergency measures : For accidental ingestion, seek immediate medical attention; rinse eyes with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and other β2-agonists?

- Data analysis : Conduct meta-analyses of clinical trials (e.g., compare evening PEFR in this compound vs. terbutaline SR). Adjust for variables like patient adherence or inhaler technique .

- Mechanistic studies : Evaluate receptor-binding affinity (e.g., radioligand assays) to confirm prolonged β2-receptor activation by terbutaline metabolites .

- Dose optimization : Perform dose-response studies to identify thresholds for efficacy vs. side effects (e.g., tremor incidence) .

Q. What methodologies are recommended for studying the environmental impact of this compound metabolites?

- Aquatic toxicity assays : Use Daphnia magna or zebrafish models to assess LC50 values of terbutaline in water systems .

- Biodegradation studies : Apply HPLC-UV to track metabolite persistence in simulated wastewater under varying pH/temperature conditions .

- Regulatory compliance : Align with OECD guidelines for environmental risk assessment of pharmaceuticals .

Q. How can formulation scientists optimize the bioavailability of this compound in novel drug delivery systems?

- Polymer screening : Test fast-dissolving buccal films using HPMC or chitosan, measuring disintegration time and in vitro release via Franz diffusion cells .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH) to assess shelf-life and degradation products .

- Pharmacokinetic modeling : Compare AUC and Cmax of optimized formulations vs. oral tablets in animal models .

Q. What experimental approaches validate the enantiomeric purity of this compound in synthetic batches?

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to quantify (S)- and (R)-enantiomers .

- Circular dichroism (CD) : Confirm optical activity peaks specific to the (S)-configuration .

- Crystallography : Perform X-ray diffraction to resolve stereochemical structure .

Methodological Guidance

Q. How should researchers address inconsistencies in preclinical-to-clinical translation of this compound data?